tert-Butyl N6-(tert-butoxycarbonyl)-D-lysinate hydrobromide
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Overview
Description
tert-Butyl N6-(tert-butoxycarbonyl)-D-lysinate hydrobromide is a compound that belongs to the class of tert-butyloxycarbonyl (Boc) protected amino acids. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations. This compound is particularly significant in peptide synthesis and other applications where selective protection of functional groups is required.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N6-(tert-butoxycarbonyl)-D-lysinate hydrobromide typically involves the protection of the amino group of D-lysine with a Boc group. This can be achieved by reacting D-lysine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete protection of the amino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The hydrobromide salt form is obtained by treating the Boc-protected D-lysine with hydrobromic acid in an appropriate solvent.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N6-(tert-butoxycarbonyl)-D-lysinate hydrobromide undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Boc group using strong acids such as trifluoroacetic acid or hydrochloric acid in organic solvents.
Substitution Reactions: The protected amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Various nucleophiles can be used under mild conditions to introduce different functional groups.
Major Products Formed
Deprotected Amines: Removal of the Boc group yields the free amine form of D-lysine.
Substituted Derivatives: Depending on the nucleophile used, a variety of substituted lysine derivatives can be formed.
Scientific Research Applications
tert-Butyl N6-(tert-butoxycarbonyl)-D-lysinate hydrobromide has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins where selective protection of the amino group is crucial.
Medicinal Chemistry: Employed in the development of pharmaceuticals where specific modifications of amino acids are required.
Bioconjugation: Utilized in the attachment of biomolecules to surfaces or other molecules through the protected amino group.
Mechanism of Action
The primary mechanism of action of tert-Butyl N6-(tert-butoxycarbonyl)-D-lysinate hydrobromide involves the protection of the amino group. The Boc group prevents the amino group from participating in unwanted reactions during synthesis. Upon deprotection, the free amine can interact with various molecular targets, facilitating the formation of desired products in peptide synthesis and other applications.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N6-(benzyloxycarbonyl)-D-lysinate: Another protected lysine derivative with a benzyloxycarbonyl (Cbz) group instead of a Boc group.
tert-Butyl N6-(tert-butoxycarbonyl)-L-lysinate: The L-lysine counterpart of the compound .
Uniqueness
tert-Butyl N6-(tert-butoxycarbonyl)-D-lysinate hydrobromide is unique due to its specific stereochemistry (D-lysine) and the use of the Boc group for protection. This combination provides distinct reactivity and selectivity in synthetic applications compared to other protected lysine derivatives.
Properties
Molecular Formula |
C15H31BrN2O4 |
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Molecular Weight |
383.32 g/mol |
IUPAC Name |
tert-butyl (2R)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrobromide |
InChI |
InChI=1S/C15H30N2O4.BrH/c1-14(2,3)20-12(18)11(16)9-7-8-10-17-13(19)21-15(4,5)6;/h11H,7-10,16H2,1-6H3,(H,17,19);1H/t11-;/m1./s1 |
InChI Key |
ZSXCWONYIPETOJ-RFVHGSKJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CCCCNC(=O)OC(C)(C)C)N.Br |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCCNC(=O)OC(C)(C)C)N.Br |
Origin of Product |
United States |
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